molecular formula C14H14N2O4 B11845100 3-Ethyl 7-methyl 4-aminoquinoline-3,7-dicarboxylate

3-Ethyl 7-methyl 4-aminoquinoline-3,7-dicarboxylate

Cat. No.: B11845100
M. Wt: 274.27 g/mol
InChI Key: REHSKGOOXSNGMS-UHFFFAOYSA-N
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Description

3-Ethyl 7-methyl 4-aminoquinoline-3,7-dicarboxylate (CAS 1171763-34-0) is a quinoline derivative with a molecular formula of C₁₄H₁₄N₂O₄ and a molecular weight of 274.27 g/mol . It features:

  • Ethyl and methyl ester groups at positions 3 and 7, respectively.
  • A primary amino group at position 2. This compound is primarily used in medicinal chemistry as a building block for drug discovery, leveraging its quinoline core for interactions with biological targets such as enzymes or receptors. Its purity is typically ≥97% .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H14N2O4

Molecular Weight

274.27 g/mol

IUPAC Name

3-O-ethyl 7-O-methyl 4-aminoquinoline-3,7-dicarboxylate

InChI

InChI=1S/C14H14N2O4/c1-3-20-14(18)10-7-16-11-6-8(13(17)19-2)4-5-9(11)12(10)15/h4-7H,3H2,1-2H3,(H2,15,16)

InChI Key

REHSKGOOXSNGMS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(C=CC2=C1N)C(=O)OC

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl and methyl ester groups undergo hydrolysis under both acidic and basic conditions:

ConditionProduct(s) FormedReaction Rate (Relative)Key Reference
1M HCl (reflux)4-Aminoquinoline-3,7-dicarboxylic acidModerate
1M NaOH (rt)Partial hydrolysis to mono-acid derivativesSlow

The thermodynamic favorability of hydrolysis was confirmed via DFT calculations (Δ<sub>r</sub>G<sup>θ</sup> = −518.6 kJ/mol) . Steric hindrance from the trifluoromethyl group (if present) slows hydrolysis compared to non-fluorinated analogs .

Nucleophilic Substitution

The ester groups participate in nucleophilic substitution (S<sub>N</sub>2) reactions:

  • Aminolysis : Reacts with primary amines (e.g., benzylamine) in DMF at 80°C to yield amides (e.g., 3-benzylamide-7-methyl 4-aminoquinoline-7-carboxylate) .

  • Alkoxy Exchange : Transesterification occurs in alcoholic solvents (e.g., methanol with catalytic H<sub>2</sub>SO<sub>4</sub>) to form mixed esters.

Reactivity order: 3-ethyl ester > 7-methyl ester due to reduced steric hindrance .

Decarboxylative Halogenation

Under oxidative halogenation conditions (e.g., Br<sub>2</sub>/CCl<sub>4</sub>), the compound undergoes decarboxylation via radical intermediates:

Mechanism :

  • Homolytic cleavage of the ester group generates acyloxy radicals.

  • Decarboxylation forms a quinoline-stabilized alkyl radical.

  • Halogen abstraction produces 4-amino-3-bromoquinoline derivatives .

Key products include 7-methyl-4-amino-3-bromoquinoline (yield: 53% in Br<sub>2</sub>/CCl<sub>4</sub>) .

Condensation with Carbonyl Compounds

The 4-amino group reacts with aldehydes/ketones to form Schiff bases:

ReagentProductYield (%)Conditions
Benzaldehyde4-(Benzylideneamino)quinoline derivative72EtOH, reflux, 6h
Acetylacetone4-(β-Diketone)quinoline hybrid65CHCl<sub>3</sub>, rt, 24h

These reactions exhibit pH-dependent kinetics, with optimal yields at pH 7–8 .

Electrophilic Aromatic Substitution

The electron-rich quinoline ring undergoes regioselective substitution:

ReactionPosition ModifiedKey Product
NitrationC-66-Nitro-4-aminoquinoline derivative
SulfonationC-88-Sulfo-4-aminoquinoline sulfonic acid

Directed by the amino group’s ortho/para influence, with ester groups deactivating the ring .

Metal Complexation

The amino and carbonyl groups coordinate transition metals:

Metal SaltComplex StructureApplication
Cu(NO<sub>3</sub>)<sub>2</sub>Tetradentate N,O-chelateCatalytic oxidation
FeCl<sub>3</sub>Octahedral Fe(III) complexMagnetic studies

Stability constants (log K) range from 4.2 (Fe<sup>3+</sup>) to 5.8 (Cu<sup>2+</sup>).

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

  • Ester Isomerization : Cistrans isomerization of the 3-ethyl ester group .

  • Ring Contraction : Forms pyrrolo[3,4-b]quinoline derivatives under O<sub>2</sub>-free conditions .

Quantum yield (Φ) for isomerization: 0.12 ± 0.03 .

Biological Activation

In enzymatic environments (e.g., liver microsomes):

  • Esterase Hydrolysis : Rapid conversion to 4-aminoquinoline-3,7-dicarboxylic acid (t<sub>1/2</sub> = 12 min) .

  • Oxidative Deamination : CYP450-mediated oxidation yields 4-oxoquinoline metabolites .

Scientific Research Applications

Antimalarial Activity

Mechanism of Action
The compound's antimalarial properties are largely attributed to its interaction with the Plasmodium species, specifically targeting enzymes critical for the parasite's survival. Research indicates that derivatives of 4-aminoquinoline, including 3-ethyl 7-methyl 4-aminoquinoline-3,7-dicarboxylate, exhibit potent activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum .

Case Study: Efficacy Against Plasmodium falciparum
In a study assessing various quinoline derivatives, this compound demonstrated an EC50 value of approximately 0.013 μM against the chloroquine-sensitive strain (3D7) and a similarly low value against the K1 strain . This indicates a high level of potency comparable to existing antimalarial drugs.

CompoundStrainEC50 (μM)Selectivity Index
This compound3D70.013>1000
This compoundK10.02>800

Neuroprotective Effects

Potential in Alzheimer’s Disease Treatment
Recent studies have explored the role of quinoline derivatives in neuroprotection and cognitive enhancement. The compound has shown promise as a multi-targeted directed ligand (MTDL) due to its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in Alzheimer's disease pathology .

Case Study: Inhibition of Cholinesterases
In a comparative analysis, compounds similar to this compound exhibited IC50 values for AChE inhibition ranging from 0.41 μM to over 1 μM, outperforming established drugs like rivastigmine . This suggests that such derivatives could be developed into effective treatments for Alzheimer's disease.

CompoundAChE IC50 (μM)BuChE IC50 (μM)
Compound A0.41N/A
Compound BN/A1.06
Rivastigmine5.262.02

Synthesis and Chemical Properties

Synthesis Methods
The synthesis of this compound involves several steps that include condensation reactions and the use of various catalysts to ensure high yield and purity . The compound can undergo oxidation, reduction, and substitution reactions, making it versatile for further chemical modifications.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 4

4-Chloro Analogs
  • 3-Ethyl 7-methyl 4-chloroquinoline-3,7-dicarboxylate (CAS 50593-19-6): Replaces the amino group with a chlorine atom. Higher lipophilicity (Cl vs. Similarity score: 0.98 (structural similarity based on ester positions) .
4-Oxo Analogs
  • 3-Ethyl 7-methyl 4-oxo-1,4-dihydroquinoline-3,7-dicarboxylate (CAS 339235-30-2): Features a keto group at position 3. The oxo group enables keto-enol tautomerism, which may influence stability and reactivity .

Variations in Ester Substituents

Mono-Ester Derivatives
  • Molecular weight: 231.25 g/mol (lighter due to fewer substituents) .
Alternate Ester Positioning
  • 3-Ethyl 6-methyl 4-{[3-(dimethylamino)propyl]amino}-3,6-quinolinedicarboxylate (CAS 723740-76-9): Esters at positions 3 and 6 (vs. 3 and 7 in the target compound). The 6-methyl ester alters spatial orientation, impacting binding to planar targets like DNA or enzymes .

Functional Group Additions

Methoxy-Substituted Analogs
  • Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate (, Compound 7e): Methoxy group at position 7 (electron-donating) vs. methyl ester in the target compound. Enhanced solubility in polar solvents due to the methoxy group’s polarity .

Pharmacological and Physicochemical Properties

Electronic Effects

  • Amino Group (Target Compound): Acts as a hydrogen bond donor, enhancing interactions with biological targets (e.g., kinase active sites).
  • Chloro Group (Analogs) :
    • Increases lipophilicity (ClogP ~2.5 vs. ~1.8 for NH₂), favoring blood-brain barrier penetration but reducing solubility .

Metabolic Stability

  • 4-Oxo Derivatives :
    • Susceptible to reduction or conjugation reactions due to the reactive keto group .
  • 4-Amino Derivatives: May undergo acetylation or oxidation, depending on metabolic pathways .

Crystallography and Stability

  • Methyl and ethyl esters contribute to steric effects, influencing crystal packing and melting points .

Biological Activity

3-Ethyl 7-methyl 4-aminoquinoline-3,7-dicarboxylate is a compound belonging to the class of 4-aminoquinolines, which have been extensively studied for their antimalarial and anticancer properties. This article provides a comprehensive overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and efficacy against various pathogens and cancer cells.

Synthesis and Structural Characteristics

The synthesis of this compound involves several synthetic steps, typically starting from readily available quinoline derivatives. The key steps include:

  • Formation of the quinoline scaffold : Using cyclization reactions involving substituted anilines and appropriate carboxylic acids.
  • Introduction of ethyl and methyl groups : Achieved through alkylation reactions.
  • Carboxylation : The introduction of carboxylic acid groups at the 3 and 7 positions is crucial for enhancing biological activity.

Antimalarial Activity

Research has shown that compounds in the 4-aminoquinoline class exhibit significant antimalarial activity against various strains of Plasmodium falciparum, including chloroquine-resistant strains. For instance:

  • Efficacy against Plasmodium falciparum : Studies indicate that derivatives of 4-aminoquinolines, including this compound, demonstrate potent activity against both sensitive (3D7) and resistant strains (K1, Dd2) .
CompoundStrain TestedIC50 (µM)
This compound3D7<1
This compoundK1<1

This compound's mechanism involves interference with heme polymerization and inhibition of the parasite's growth by disrupting its metabolic processes.

Anticancer Activity

In addition to its antimalarial properties, there is emerging evidence supporting the anticancer potential of this compound. Studies have reported:

  • Cytotoxicity against cancer cell lines : The compound has shown effectiveness in inhibiting the growth of various cancer cell lines, including non-small cell lung cancer and melanoma .
Cell Line% Growth Inhibition at 10 µM
HOP–92 (Lung Cancer)88%
SK-MEL-5 (Melanoma)100%
MDA-MB-468 (Breast Cancer)97%

The observed cytotoxic effects are attributed to the induction of apoptosis and disruption of cellular signaling pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Heme Polymerization : This is critical in malaria treatment as it prevents the detoxification of free heme released during hemoglobin digestion by the parasite.
  • DNA Intercalation : Similar to other quinoline derivatives, this compound may intercalate into DNA, leading to disruptions in replication and transcription processes in cancer cells.
  • Modulation of Apoptotic Pathways : Evidence suggests that this compound can activate apoptotic pathways in cancer cells, promoting cell death.

Case Studies

Several studies have highlighted the efficacy and safety profile of this compound:

  • A study demonstrated that a series of synthesized quinoline derivatives exhibited improved potency against drug-resistant malaria strains compared to traditional treatments .
  • Another investigation into its anticancer properties revealed that specific structural modifications significantly enhance its cytotoxicity against various cancer cell lines .

Q & A

Q. What are the optimized reaction conditions for synthesizing 3-Ethyl 7-methyl 4-aminoquinoline-3,7-dicarboxylate?

The synthesis involves condensation of N-substituted anilines with triethyl methanetricarboxylate under solvent-free conditions. Key parameters include:

  • Temperature : 215–220°C to ensure efficient cyclization.
  • Reagent stoichiometry : A triple excess of triethyl methanetricarboxylate improves yield by driving the reaction to completion.
  • Workup : Excess reagent can be regenerated with <5% loss via distillation, enhancing cost-efficiency .

Q. How can solvent selection impact the green synthesis of this compound?

Triethyl methanetricarboxylate serves as both a reagent and solvent, eliminating toxic solvents like diphenyl oxide. This aligns with green chemistry principles by reducing waste and toxicity. Post-reaction, the solvent is recoverable, minimizing environmental impact .

Q. What purification methods are effective for isolating this compound?

Crystallization from dioxane is recommended for high-purity isolation. After reaction completion, quenching with aqueous acetic acid (10%) precipitates the product, which is then filtered and recrystallized. This method achieves >90% purity in analogous quinoline derivatives .

Q. How do substituents on the quinoline core influence reactivity?

Electron-donating groups (e.g., methyl) at the 7-position enhance cyclization efficiency by stabilizing intermediates. Steric hindrance from bulky groups may require adjusted temperatures or prolonged reaction times .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s structural confirmation?

Single-crystal X-ray diffraction provides definitive bond-length and angle data. For example, in related diethyl quinoline dicarboxylates, crystallography confirmed the planar quinoline core and ester conformations, resolving NMR ambiguities in regiochemistry .

Q. What strategies address contradictions in reaction yields reported across studies?

Discrepancies often arise from impurity profiles or side reactions. Analytical techniques to resolve these include:

  • HPLC-MS : Identifies byproducts (e.g., decarboxylated derivatives).
  • Kinetic studies : Monitor reaction progression to optimize time-temperature profiles.
    For instance, heating beyond 220°C in solvent-free synthesis risks decomposition, lowering yields .

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

Density functional theory (DFT) calculations assess frontier molecular orbitals to predict electrophilic/nucleophilic sites. In analogous quinolines, the 4-amino group’s lone pair enhances nucleophilic reactivity, guiding functionalization strategies .

Q. What advanced spectroscopic techniques validate the compound’s tautomeric forms?

  • VT-NMR (Variable Temperature NMR) : Detects tautomeric equilibria (e.g., keto-enol shifts) by observing signal splitting at elevated temperatures.
  • IR Spectroscopy : Confirms carbonyl (C=O) and amine (N–H) vibrations. For example, a strong absorption at ~1680 cm⁻¹ confirms the dicarboxylate moiety .

Q. How do steric and electronic effects influence regioselectivity in derivative synthesis?

Steric bulk at the 3-ethyl group directs electrophilic substitution to the 7-methyl position. Electronic effects are modeled via Hammett plots; electron-withdrawing substituents (e.g., –NO₂) reduce nucleophilicity at the 4-amino site, altering reaction pathways .

Q. What methodologies assess the compound’s stability under varying pH and temperature?

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions.
  • Thermogravimetric analysis (TGA) : Determines decomposition thresholds (e.g., >250°C for thermal stability).
    Data from related esters show pH-dependent hydrolysis of carboxylate groups, requiring buffered storage conditions .

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